
Cyclopropyl(4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-methylthiophen-2-yl)methanone is a chemical compound with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further connected to a 4-methylthiophen-2-yl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-methylthiophen-2-yl)methanone typically involves the reaction of cyclopropyl carbonyl compounds with 4-methylthiophen-2-yl derivatives. One common method involves the use of cyclopropyl carboxylic acid and 4-methylthiophene in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures, typically around 75°C, for a few hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl(4-methylthiophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and stability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a methylthiophene.
Cyclopropyl(4-chlorophenyl)methanone: Contains a chlorophenyl group instead of a methylthiophene.
Uniqueness
Cyclopropyl(4-methylthiophen-2-yl)methanone is unique due to the presence of the methylthiophene moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H10OS |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
cyclopropyl-(4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C9H10OS/c1-6-4-8(11-5-6)9(10)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
JSZVLOORSKYIRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
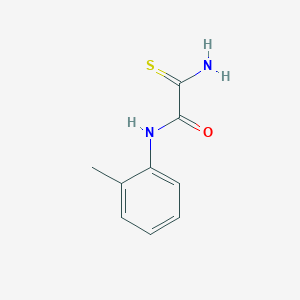
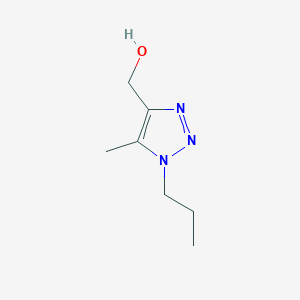
![N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)
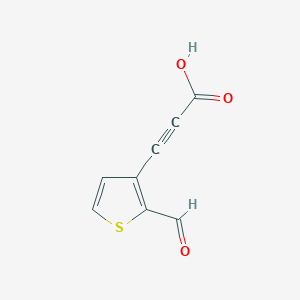
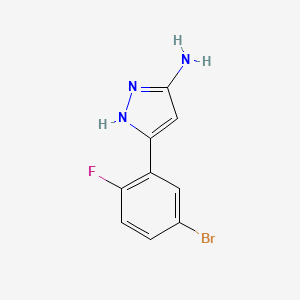
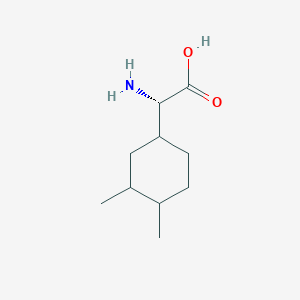
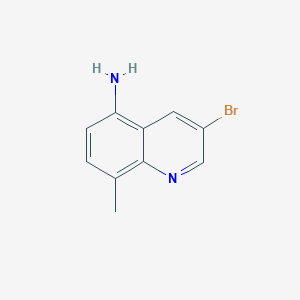
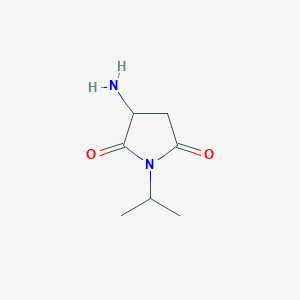
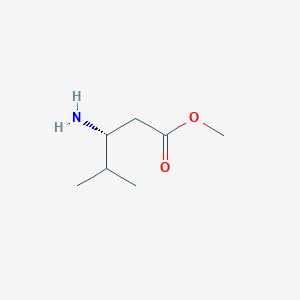
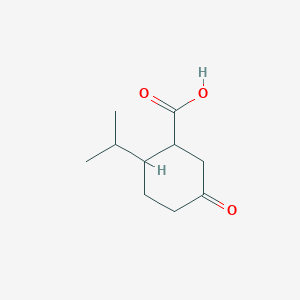
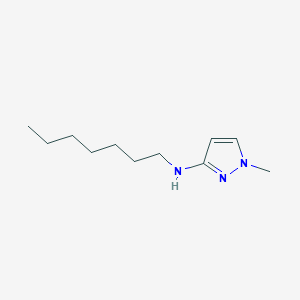
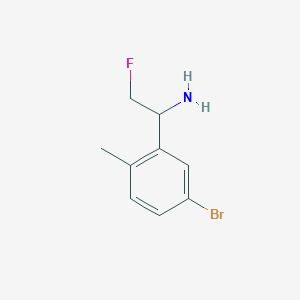
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
